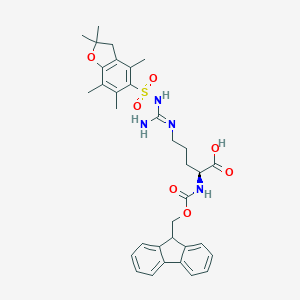![molecular formula C13H18N2O4 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3](/img/structure/B136169.png)
benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate” is a chemical compound with the CAS Number 152169-60-3 . It has a linear formula of C13H18N2O4 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl (1R)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate . The InChI code for this compound is 1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m1/s1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.3 . It is typically a white to yellow solid . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).
Scientific Research Applications
- Organic Chemistry
- Summary of the Application : This compound is used as a reagent in the generation of acyl and carbamoyl radicals . These radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process .
- Methods of Application : The compound is activated via a nucleophilic acyl substitution path using a commercially available nucleophilic organic catalyst . The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .
- Results or Outcomes : The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process . The overall concentrations of the radicals contribute to the efficiency of the overall catalytic process and facilitate the turnover of the catalyst .
- Organic Synthesis
- Summary of the Application : This compound is used as a protecting group in organic synthesis . Protecting groups are used to temporarily mask a functional group from unwanted reactions .
- Methods of Application : The compound can be added to the double bond of an unsaturated ether in the presence of an acid catalyst . This results in a protected compound that is a much weaker acid than the alkyne .
- Results or Outcomes : The displacement reaction can be carried out with the alkynide salt without difficulty . The protecting group can then be removed in dilute aqueous acid solution by an SN1 type of substitution .
- Protection of Alcohols
- Summary of the Application : This compound is used as a protecting group for alcohols in organic synthesis . Protecting groups are used to temporarily mask a functional group from unwanted reactions .
- Methods of Application : An alcohol readily adds to the double bond of an unsaturated ether in the presence of an acid catalyst . The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
- Results or Outcomes : The protecting group can then be removed in dilute aqueous acid solution by an SN1 type of substitution . This method is widely used in sugar and nucleoside chemistry .
properties
IUPAC Name |
benzyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLCBIYQXRMNO-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

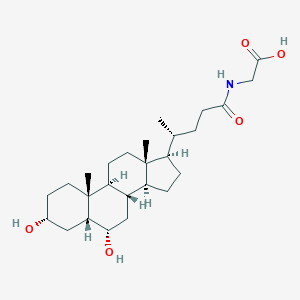

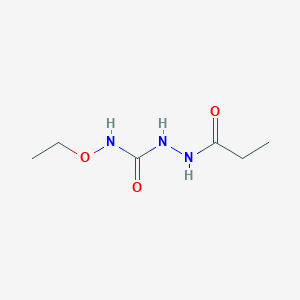
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
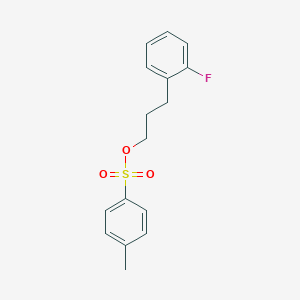

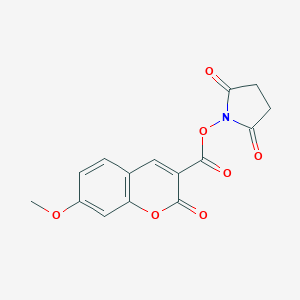
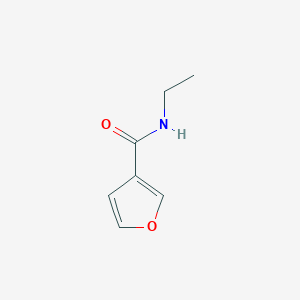
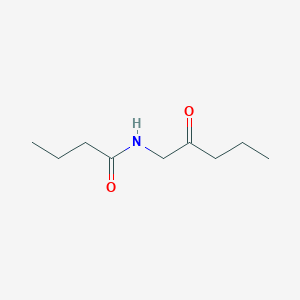
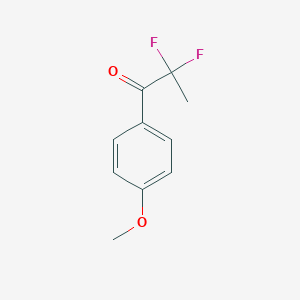
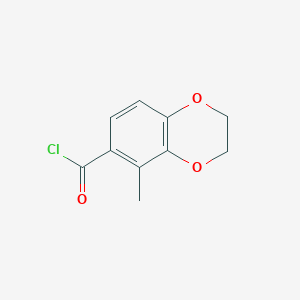
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
